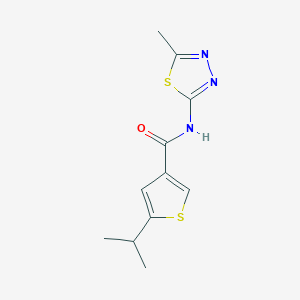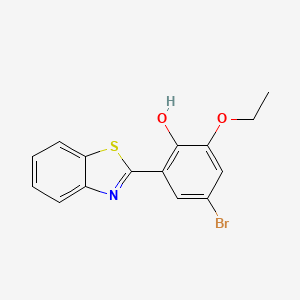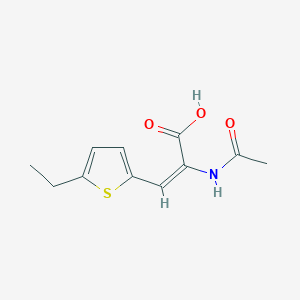
5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide
Descripción general
Descripción
5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide, also known as IKK-16, is a small molecule inhibitor of IκB kinase (IKK) that has been widely used in scientific research. IKK is a key regulator of the nuclear factor-κB (NF-κB) signaling pathway, which plays a critical role in inflammation, immunity, and cancer. The inhibition of IKK by IKK-16 has been shown to have potential therapeutic applications in many diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide binds to the ATP-binding pocket of IKK and inhibits its kinase activity, which is required for the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB. This leads to the accumulation of IκBα and the inhibition of NF-κB activation, which is required for the expression of many pro-inflammatory and pro-survival genes.
Biochemical and Physiological Effects:
5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide has been shown to have potent anti-inflammatory and anti-tumor effects in vitro and in vivo. The inhibition of IKK by 5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in many cell types. In addition, 5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide has been shown to induce apoptosis and inhibit proliferation in cancer cells, including breast cancer, prostate cancer, and leukemia cells. Moreover, 5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide has been shown to reduce the growth of tumors in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide in lab experiments include its high potency, specificity, and availability. 5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide has been shown to be a highly selective inhibitor of IKK, with minimal off-target effects. Moreover, 5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide is commercially available from various chemical suppliers, which makes it easily accessible to researchers. However, the limitations of using 5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide in lab experiments include its potential toxicity and the need for careful dose optimization. 5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide has been shown to have cytotoxic effects at high concentrations, which may affect the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for the use of 5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide in scientific research. One possible direction is the development of new IKK inhibitors with improved pharmacokinetic properties and reduced toxicity. Another direction is the identification of new therapeutic targets downstream of IKK and NF-κB signaling, which may lead to the development of new drugs for the treatment of cancer, inflammation, and autoimmune disorders. Moreover, the use of 5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide in combination with other drugs, such as chemotherapy or immunotherapy, may enhance the therapeutic efficacy and reduce the toxicity of these drugs. Finally, the development of new animal models of disease that recapitulate the human disease phenotype may facilitate the translation of preclinical research to clinical trials.
Aplicaciones Científicas De Investigación
5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide has been widely used as a research tool to investigate the role of IKK and NF-κB signaling in various biological processes. The inhibition of IKK by 5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide has been shown to suppress the activation of NF-κB and downstream gene expression in many cell types, including cancer cells, immune cells, and endothelial cells. This has led to the identification of new therapeutic targets and the development of new drugs for the treatment of cancer, inflammation, and autoimmune disorders.
Propiedades
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-propan-2-ylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-6(2)9-4-8(5-16-9)10(15)12-11-14-13-7(3)17-11/h4-6H,1-3H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKHFNQTZXFOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CSC(=C2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(propan-2-yl)thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4676976.png)

![1-(ethylsulfonyl)-N'-[4-(trifluoromethyl)benzylidene]-3-piperidinecarbohydrazide](/img/structure/B4677005.png)
![2-(isopropylthio)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4677009.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4677019.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4677021.png)
![3-(1,3-benzodioxol-5-yl)-6-methyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine](/img/structure/B4677023.png)
![5-[(4-fluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4677029.png)
![2-{5-[(4-fluorobenzyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B4677035.png)
![2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4677036.png)
![N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4677042.png)


